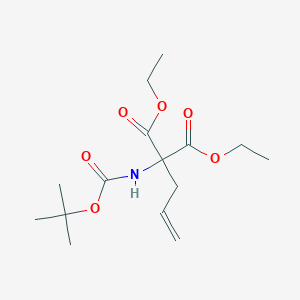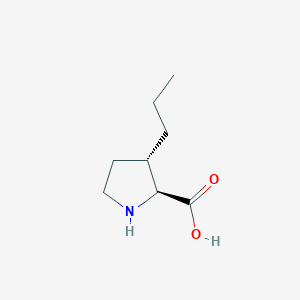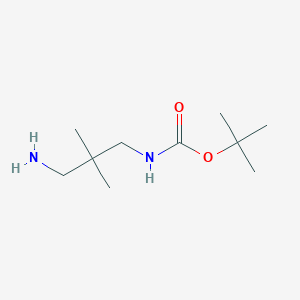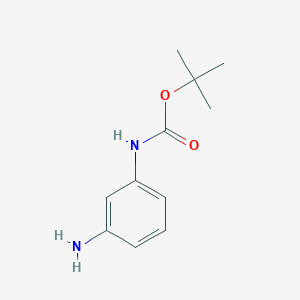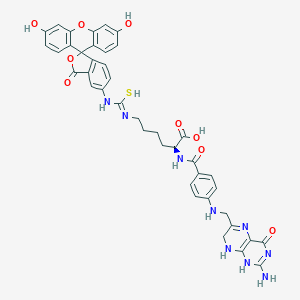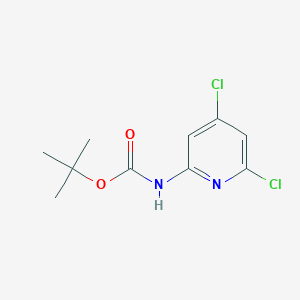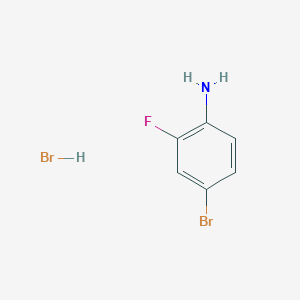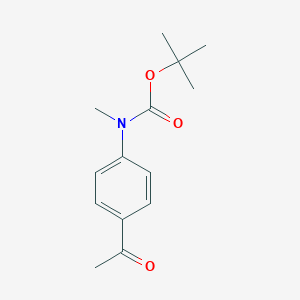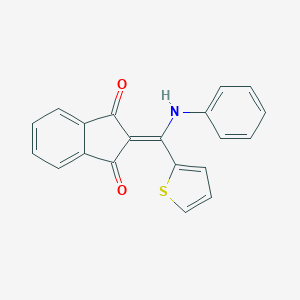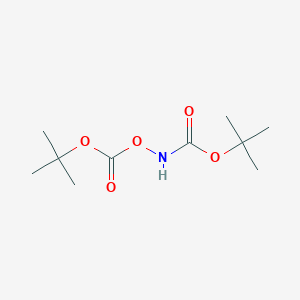
tert-Butyl (tert-butoxycarbonyl)oxycarbamate
Overview
Description
Tert-Butyl (tert-butoxycarbonyl)oxycarbamate (TBOCC) is an organic compound that is used in various scientific research applications. It is a versatile compound with a wide range of applications in both biochemical and physiological studies. TBOCC is also used in the synthesis of other compounds and has been found to have certain advantages and limitations in lab experiments.
Scientific Research Applications
Catalysis in tert-Butoxycarbonylation
tert-Butyl (tert-butoxycarbonyl)oxycarbamate is widely used in facilitating the tert-butoxycarbonylation of amines. This process is enhanced by various catalysts under solvent-free conditions. For instance, La(NO3)3·6H2O has been employed as a mild and efficient catalyst at room temperature, yielding excellent results in the N-tert-butoxycarbonylation of primary, secondary, benzylic, and aryl amines (Suryakiran et al., 2006). Similarly, indium(III) halides have proven effective for this purpose, particularly with aromatic, heteroaromatic, and aliphatic amines (Chankeshwara & Chakraborti, 2006).
Flow Microreactors in Synthesis
Flow microreactor systems have been utilized for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes (Degennaro et al., 2016).
Chemoselective tert-Butoxycarbonylation Reagents
Certain compounds like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) have been developed as chemoselective tert-butoxycarbonylation reagents for aromatic and aliphatic amine hydrochlorides and phenols, functioning efficiently under mild conditions (Ouchi et al., 2002).
Synthesis of Specific Compounds
This compound has been used in the synthesis of unique compounds like tert-butyl aminocarbonate, a new type of compound for acylating amines in both organic and aqueous solutions (Harris & Wilson, 1983).
Polymerization Studies
This compound has also been explored in the context of polymerization. For instance, its role in the initiation of styrene polymerization and the analysis of resulting polymers for fragments derived from the peroxide has been studied (Allen & Bevington, 1961).
Mechanism of Action
Target of Action
Tert-Butyl (tert-butoxycarbonyl)oxycarbamate, also known as N,O-Di-Boc-hydroxylamine, is primarily used as a protective group in peptide synthesis . It targets amino groups and hydroxy groups, which play crucial roles in the structure and function of peptides .
Mode of Action
The compound interacts with its targets by forming a protective layer around them. This protective layer, known as the tert-butoxycarbonyl (Boc) group, shields the amino and hydroxy groups from reacting with other substances during peptide synthesis . This allows for selective reactions to occur without interference from these groups .
Biochemical Pathways
The compound affects the peptide synthesis pathway. By protecting the amino and hydroxy groups, it prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain . The downstream effects include the successful synthesis of peptides with the desired properties and functions .
Pharmacokinetics
It’s worth noting that the compound is stable under basic hydrolysis conditions and catalytic reduction conditions . This stability is crucial for its role in peptide synthesis.
Result of Action
The primary result of the compound’s action is the successful synthesis of peptides with the desired sequence of amino acids . This leads to the formation of peptides with the correct structure and function .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is stable under basic hydrolysis conditions and catalytic reduction conditions . Therefore, the pH and the presence of reducing agents in the environment can affect its action. Additionally, the compound is typically stored at -20°C , suggesting that temperature can also influence its stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
“tert-Butyl (tert-butoxycarbonyl)oxycarbamate” plays a significant role in biochemical reactions. It is used for the synthesis of hydroxylamines and hydroxamic acids
Molecular Mechanism
It is known to be involved in the synthesis of hydroxylamines and hydroxamic acids
Metabolic Pathways
It is known to be used in the synthesis of hydroxylamines and hydroxamic acids
Properties
IUPAC Name |
tert-butyl [(2-methylpropan-2-yl)oxycarbonylamino] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)14-7(12)11-16-8(13)15-10(4,5)6/h1-6H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOSGCWATIJZHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234067 | |
| Record name | tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85006-25-3 | |
| Record name | N,O-Bis(tert-butoxycarbonyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85006-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085006253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl [[(1,1-dimethylethoxy)carbonyl]oxy]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL (((1,1-DIMETHYLETHOXY)CARBONYL)OXY)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX6G035C2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using N,O-Di-Boc-hydroxylamine in this specific synthesis of 1-Deoxymannojirimycin?
A1: N,O-Di-Boc-hydroxylamine plays a crucial role as a nitrogen source in the synthesis. The research [] highlights that reacting N,O-Di-Boc-hydroxylamine with methyl 1,3-isopropylidene-α-d-fructofuranose under Mitsunobu conditions yields the key intermediate (compound 14 in the paper). This intermediate is then subjected to acidic hydrolysis, forming a nitrone intermediate (compound 15 in the paper) which can be easily reduced to 1-Deoxymannojirimycin. The authors emphasize this route using N,O-Di-Boc-hydroxylamine as a superior alternative to azide and nosyl routes, resulting in a higher yield (55%) and easier scalability.
Q2: Are there any alternative reagents to N,O-Di-Boc-hydroxylamine for this reaction, and how do they compare in terms of efficiency?
A2: The study investigates and compares the use of N,O-Di-Boc-hydroxylamine with azide and nosyl groups for the synthesis of 1-Deoxymannojirimycin. The researchers demonstrate that utilizing N,O-Di-Boc-hydroxylamine in the Mitsunobu reaction leads to a significantly improved overall yield of 55%, compared to 37% for the azide route and 29% for the nosyl route []. This highlights the superior efficiency of N,O-Di-Boc-hydroxylamine in this specific synthetic pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)
